molecular formula C18H15FO4 B5754512 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one CAS No. 303095-19-4

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

Cat. No. B5754512
CAS RN: 303095-19-4
M. Wt: 314.3 g/mol
InChI Key: CMIJNJYLEFDUKS-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, also known as FMeO-DMT, is a synthetic compound that belongs to the family of tryptamines. It is a derivative of the natural compound N,N-dimethyltryptamine (DMT) and has been studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which results in the modulation of neurotransmitter release and synaptic plasticity. It also has affinity for other receptors, including the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been shown to induce a range of biochemical and physiological effects, including altered states of consciousness, changes in perception, mood, and cognition, as well as changes in heart rate and blood pressure. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one for lab experiments is its high potency and selectivity for the serotonin 5-HT1A and 5-HT2A receptors, which allows for precise modulation of neurotransmitter release and synaptic plasticity. However, one of the limitations is its potential for abuse and the need for strict regulatory controls.

Future Directions

There are several potential future directions for the study of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, including:
1. Further investigation of its therapeutic potential in the treatment of psychiatric disorders, such as depression and anxiety.
2. Development of novel derivatives with improved pharmacokinetic properties and therapeutic efficacy.
3. Exploration of its potential as a tool for studying the neurobiology of consciousness and altered states of consciousness.
4. Investigation of its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory conditions.
Conclusion:
In conclusion, 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various fields of medicine. Its mechanism of action involves modulation of neurotransmitter release and synaptic plasticity through partial agonism at the serotonin 5-HT1A and 5-HT2A receptors. While there are advantages and limitations to its use in lab experiments, there are several potential future directions for its study and development.

Synthesis Methods

The synthesis of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves a multi-step process that starts with the reaction of 4-fluoroanisole with 2,3-dihydroxypropyltrimethylammonium chloride to form an intermediate compound. This is followed by the reaction of the intermediate with 2,8-dimethyl-4H-chromen-4-one in the presence of a Lewis acid catalyst to produce 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one.

Scientific Research Applications

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-10-15(21-3)9-8-14-16(20)18(11(2)22-17(10)14)23-13-6-4-12(19)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJNJYLEFDUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

CAS RN

303095-19-4
Record name 3-(4-FLUOROPHENOXY)-7-METHOXY-2,8-DIMETHYL-4H-CHROMEN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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